N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide
Description
N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Properties
IUPAC Name |
N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(10-13-6-2-1-3-7-13)18-11-16(23)21-9-5-4-8-14(21)17-19-12-24-20-17/h1-3,6-7,12,14H,4-5,8-11H2,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COCYSBZASPWIEX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C2=NOC=N2)C(=O)CNC(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of hydrazides with nitriles in the presence of an acid catalyst can yield the oxadiazole ring.
Attachment of the piperidine ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the oxadiazole intermediate.
Formation of the amide bond: The final step involves the formation of the amide bond between the oxadiazole-piperidine intermediate and phenylacetic acid. This can be achieved through standard amide coupling reactions using reagents such as carbodiimides or acyl chlorides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the molecule to their corresponding reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed under anhydrous conditions.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base or acid catalyst to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce various alkyl, aryl, or acyl groups into the molecule.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: The compound has shown promise as a bioactive agent with potential applications in drug discovery. It has been investigated for its antimicrobial, antiviral, and anticancer properties.
Medicine: Due to its biological activity, the compound is being explored as a potential therapeutic agent. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with cellular membranes, affecting their integrity and function.
Comparison with Similar Compounds
N-[2-[2-(1,2,4-oxadiazol-3-yl)piperidin-1-yl]-2-oxoethyl]-2-phenylacetamide can be compared with other oxadiazole derivatives to highlight its uniqueness:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure but differ in their substituents. The presence of the piperidine and phenylacetamide groups in this compound imparts unique chemical and biological properties.
Piperidine Derivatives: Compounds containing the piperidine ring are known for their diverse biological activities. The combination of the piperidine ring with the oxadiazole and phenylacetamide groups in this compound enhances its potential as a bioactive agent.
Amide Derivatives: Amide-containing compounds are widely used in medicinal chemistry due to their stability and ability to form hydrogen bonds. The amide bond in this compound contributes to its overall stability and biological activity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
